REACTION_CXSMILES
|
[C:1]([CH:3]([NH:5]/[C:6](=[C:9](\[NH2:12])/[C:10]#[N:11])/[C:7]#[N:8])[CH3:4])#N.[O:13]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C(O)C>[C:10]([C:9]1[NH:12][C:4](=[O:13])[CH:3]([CH3:1])[NH:5][C:6]=1[C:7]#[N:8])#[N:11]
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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C(#N)C(C)N/C(/C#N)=C(/C#N)\N
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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obtained
|
Type
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TEMPERATURE
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Details
|
was heated
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Type
|
DISTILLATION
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Details
|
Thereafter, the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
the resulting residue was treated with ice-water
|
Type
|
CUSTOM
|
Details
|
to obtain brown-colored fine crystals
|
Type
|
CUSTOM
|
Details
|
The crystals thus obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from a mixture of tetrahydrofuran, methanol and water (2:2:1 by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1NC(C(NC1C#N)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 420.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |